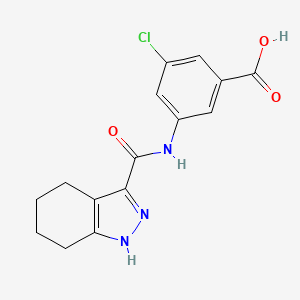![molecular formula C13H16ClNO5S B7450067 3-Chloro-4-[(3-ethoxycyclobutyl)sulfamoyl]benzoic acid](/img/structure/B7450067.png)
3-Chloro-4-[(3-ethoxycyclobutyl)sulfamoyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-[(3-ethoxycyclobutyl)sulfamoyl]benzoic acid, also known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. This compound has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment.
Wirkmechanismus
3-Chloro-4-[(3-ethoxycyclobutyl)sulfamoyl]benzoic acid inhibits glutaminase, which is responsible for converting glutamine to glutamate. Glutamate is a precursor for the synthesis of several important molecules, including neurotransmitters and nucleotides. Cancer cells have a high demand for glutamine to support their rapid growth and proliferation. Inhibition of glutaminase by this compound leads to a depletion of glutamate and other downstream metabolites, which ultimately leads to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. In addition to its anti-tumor effects, this compound has been shown to have other physiological effects, such as reducing inflammation and improving insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Chloro-4-[(3-ethoxycyclobutyl)sulfamoyl]benzoic acid is its selectivity for cancer cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in vivo. In addition, the effects of this compound may be dependent on the tumor microenvironment, which can vary between different types of cancer.
Zukünftige Richtungen
There are several potential future directions for the development of 3-Chloro-4-[(3-ethoxycyclobutyl)sulfamoyl]benzoic acid and related compounds. One area of interest is the combination of this compound with other cancer therapies, such as immunotherapy and targeted therapy. Another area of interest is the development of more potent and selective glutaminase inhibitors. Finally, there is interest in exploring the potential applications of this compound in other disease contexts, such as metabolic disorders and neurodegenerative diseases.
Synthesemethoden
The synthesis of 3-Chloro-4-[(3-ethoxycyclobutyl)sulfamoyl]benzoic acid involves several steps, including the reaction of 3-chloro-4-aminobenzoic acid with ethyl 3-ethoxycyclobutyl-1-carboxylate, followed by the sulfonation of the resulting compound with chlorosulfonic acid. The final product is obtained by hydrolysis of the sulfonamide group with hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-[(3-ethoxycyclobutyl)sulfamoyl]benzoic acid has been extensively studied for its potential therapeutic applications in cancer treatment. Glutaminase is overexpressed in many types of cancer cells, and its inhibition by this compound has been shown to induce cell death and inhibit tumor growth in preclinical models. This compound has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
3-chloro-4-[(3-ethoxycyclobutyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO5S/c1-2-20-10-6-9(7-10)15-21(18,19)12-4-3-8(13(16)17)5-11(12)14/h3-5,9-10,15H,2,6-7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXBUIYUOWNZIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1)NS(=O)(=O)C2=C(C=C(C=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(4-chlorophenyl)methyl]-N-methyl-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7449990.png)
![N-[1-(3-phenylpropanoyl)piperidin-4-yl]-2-azabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7449991.png)
![7-[2-[[1-(2-Fluoroethyl)pyrazol-3-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B7449999.png)

![4-[6-(2,6-Difluorophenyl)pyridazin-3-yl]-1-(2-methoxyethyl)piperazin-2-one](/img/structure/B7450015.png)
![3-[(4-bromothiophen-2-yl)methylsulfonyl]-5-ethyl-1H-1,2,4-triazole](/img/structure/B7450022.png)
![4-(Imidazol-1-ylmethyl)-1-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]triazole](/img/structure/B7450025.png)

![7-[(3R,4S)-3,4-difluoropyrrolidin-1-yl]sulfonyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid](/img/structure/B7450036.png)
![5-cyclopropyl-7-(difluoromethyl)-N-methyl-N-pyridin-2-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7450038.png)
![2-[2-(N-methylprop-2-enamido)acetamido]-5-(piperidin-1-yl)benzamide](/img/structure/B7450045.png)

![1-(6-cyclopropylpyridin-2-yl)-3-[2-(1H-pyrazol-4-yl)ethyl]urea](/img/structure/B7450074.png)
![Propyl 4-[1-(prop-2-enoyl)piperidine-4-amido]benzoate](/img/structure/B7450079.png)
